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molecular formula C18H16N2O5 B8654731 3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole CAS No. 107786-36-7

3-(2-Methoxy-4-methoxycarboxybenzyl)-5-nitroindole

Cat. No. B8654731
M. Wt: 340.3 g/mol
InChI Key: UZKUCUPQOOZWJC-UHFFFAOYSA-N
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Patent
US05280039

Procedure details

Silver oxide (2.32 grams) was added to a solution of 5-nitroindole (1.62 grams) and methyl 4-bromoethyl-3-methoxybenzoate (2.6 grams) in 10 mL of dioxane. The mixture was heated at 60° for 20 hours. The dioxane was evaporated and ethyl acetate was added to the residue. The resulting suspension was filtered. The filtrate was evaporated and the residue was purified on silica with hexane/ethyl acetate to give 1.8 grams of title compound, m.p. 162°-163°.
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
methyl 4-bromoethyl-3-methoxybenzoate
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2)([O-:3])=[O:2].BrC[CH2:15][C:16]1[CH:25]=[CH:24][C:19]([C:20]([O:22][CH3:23])=[O:21])=[CH:18][C:17]=1[O:26][CH3:27]>O1CCOCC1.[Ag]=O>[CH3:27][O:26][C:17]1[CH:18]=[C:19]([CH:24]=[CH:25][C:16]=1[CH2:15][C:7]1[C:6]2[C:10](=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[NH:9][CH:8]=1)[C:20]([O:22][CH3:23])=[O:21]

Inputs

Step One
Name
Quantity
1.62 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
methyl 4-bromoethyl-3-methoxybenzoate
Quantity
2.6 g
Type
reactant
Smiles
BrCCC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
2.32 g
Type
catalyst
Smiles
[Ag]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 60° for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The dioxane was evaporated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified on silica with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OC)C=CC1CC1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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